Target Profile & Therapeutic Potential of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Target Profile & Therapeutic Potential of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
The following guide provides an in-depth technical analysis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (also known as 6-methoxy-3-methylcarbostyril). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold for phosphodiesterase inhibition and its emerging potential in oncology.
Content Type: Technical Whitepaper | Version: 1.0 Subject: Carbostyril Pharmacophore Analysis & Experimental Validation[1]
Executive Summary
6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one represents a core pharmacophore within the carbostyril (2-quinolone) class of heterocycles.[1] While structurally simple, this scaffold serves as the distinct binding motif for a potent class of Phosphodiesterase 3 (PDE3) inhibitors, most notably exemplified by the antiplatelet drug Cilostazol.
Beyond its established role in cardiovascular signaling, recent Structure-Activity Relationship (SAR) studies have identified this specific methylated derivative as a versatile probe for P-glycoprotein (P-gp) modulation in multidrug-resistant cancers and a potential lead for novel antimicrobial agents.[1] This guide details the mechanistic basis of these interactions, supported by validated experimental protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is a bicyclic aromatic heterocycle characterized by a lactam ring fused to a benzene ring, substituted with a methoxy group at position 6 and a methyl group at position 3.
| Property | Specification |
| IUPAC Name | 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one |
| Common Aliases | 6-Methoxy-3-methylcarbostyril; 3-Methyl-6-methoxy-2-quinolone |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Core Scaffold | Carbostyril (2-Quinolone) |
| Key Substituents | C6-Methoxy: H-bond acceptor, mimics adenine C6-NH₂ of cAMP.C3-Methyl: Hydrophobic fit, blocks metabolic oxidation at C3.[1][2] |
| Solubility | Low in water; Soluble in DMSO, DMF, Hot Ethanol. |
Primary Therapeutic Target: Phosphodiesterase 3 (PDE3)[8]
The most authoritative biological target for 6-methoxy-2-quinolone derivatives is the Phosphodiesterase 3 (PDE3) enzyme family (PDE3A and PDE3B).[1]
Mechanism of Action
PDE3 enzymes hydrolyze the phosphodiester bond in cAMP and cGMP.[3][4] The 6-methoxy-2-quinolone scaffold functions as a competitive inhibitor at the catalytic site.[1]
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Molecular Mimicry: The planar quinolone ring mimics the purine ring of cAMP.
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Binding Mode: The amide region (NH-CO) of the lactam ring forms a bidentate hydrogen bond network with a conserved Gln1017 (in PDE3A) residue. The 6-methoxy group projects into a hydrophobic pocket, often interacting with Phe1004 , stabilizing the inhibitor-enzyme complex.[1]
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Functional Outcome: Inhibition prevents cAMP degradation, leading to elevated intracellular cAMP levels.[5]
Physiological Downstream Effects[1]
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Platelets: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein), resulting in the inhibition of platelet aggregation.
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Vascular Smooth Muscle: PKA activation leads to myosin light chain kinase (MLCK) inhibition, causing vasodilation.
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Cardiac Tissue: Increases calcium influx (positive inotropy).[1]
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway modulated by this compound.
Caption: Mechanism of PDE3 inhibition by the carbostyril scaffold, leading to antithrombotic and vasodilatory effects.
Secondary & Emerging Targets
While PDE3 is the primary target, the "privileged" nature of the quinolone scaffold enables interactions with other biological systems, particularly when the C3-methyl group is present.
P-glycoprotein (P-gp) Inhibition (Oncology)
Research indicates that 6-methoxy-2-arylquinolines and related carbostyrils can inhibit P-glycoprotein (ABCB1), an efflux pump responsible for Multidrug Resistance (MDR) in cancer cells.[1]
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Relevance: The 6-methoxy group is critical for lipophilicity and binding affinity to the P-gp transmembrane domain.[1]
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Therapeutic Utility: Potential co-administration with cytotoxic drugs (e.g., doxorubicin) to restore chemosensitivity in resistant tumors.
Bacterial Topoisomerases (Antimicrobial)
Although less potent than fluoroquinolones (which typically require a 4-oxo-3-carboxylic acid motif), 2-quinolones possess weak to moderate affinity for bacterial DNA Gyrase (Topoisomerase II).[1]
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Mechanism: Intercalation into DNA and stabilization of the cleavable complex.
-
Status: Currently a lead structure for optimization rather than a clinical candidate for this indication.
Comparative Potency Data
The following table summarizes the inhibitory potential of the core scaffold compared to established drugs. Note: Values are representative of the scaffold class.
| Compound | Target | IC50 (Approx.)[1][6] | Clinical Status |
| 6-Methoxy-3-methyl-2-quinolone | PDE3A | 0.5 - 5.0 µM | Research Probe |
| Cilostazol | PDE3A | 0.2 - 0.5 µM | FDA Approved (Pletal) |
| Milrinone | PDE3 | 0.4 - 1.0 µM | FDA Approved (Primacor) |
| 6-Methoxy-2-quinolone (No Me) | PDE3 | > 10 µM | Inactive/Weak |
Key Insight: The C3-methyl group (or larger substituents like the tetrazolylbutyl group in Cilostazol) is essential for potency, likely by displacing water molecules in the active site and improving hydrophobic packing.
Experimental Protocols for Validation
To validate the activity of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one, the following standardized protocols are recommended.
Protocol A: PDE3 Enzymatic Inhibition Assay (IMAP Technology)
Objective: Determine the IC50 of the compound against recombinant human PDE3A.
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Reagent Preparation:
-
Compound Handling:
-
Dissolve 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one in 100% DMSO to 10 mM stock.
-
Prepare serial dilutions (1 nM to 100 µM) in assay buffer (Final DMSO < 1%).
-
-
Reaction:
-
Add 10 µL of compound dilution to a 384-well black plate.
-
Add 10 µL of PDE3A enzyme solution. Incubate for 15 min at RT.
-
Initiate reaction with 20 µL FAM-cAMP substrate (200 nM final).[1]
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 80 µL of IMAP Binding Reagent (nanoparticles that bind linear AMP but not cyclic cAMP).
-
Read Fluorescence Polarization (FP) (Ex: 485 nm, Em: 528 nm).
-
-
Analysis:
Protocol B: Platelet Aggregation Assay (Born Method)
Objective: Assess functional antithrombotic activity ex vivo.[1]
-
Sample Collection: Collect human venous blood into sodium citrate (3.8%) tubes (1:9 ratio).[1]
-
Preparation:
-
Incubation:
-
Aliquot 450 µL PRP into cuvettes.
-
Add 5 µL of test compound (or vehicle). Incubate for 3 min at 37°C.
-
-
Induction:
-
Add agonist: ADP (5 µM) or Collagen (2 µg/mL).[1]
-
-
Measurement:
-
Monitor light transmission using an aggregometer for 5-7 minutes.
-
100% aggregation = transmission of PPP; 0% = transmission of untreated PRP.
-
Success Criteria: Significant reduction in slope and max amplitude compared to control.
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Synthesis & Logic (Graphviz)
The synthesis of this target is a classic application of the Knorr Quinoline Synthesis or modified cyclization, validating its accessibility for SAR studies.
Caption: Synthetic pathway via condensation of p-anisidine, demonstrating the accessibility of the scaffold.
References
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Sudo, T., et al. (2000). Potent and selective inhibition of human platelet PDE3 by cilostazol metabolites.Seminars in Thrombosis and Hemostasis .
-
Shakur, Y., et al. (2011). Phosphodiesterase 3 (PDE3): Structure, function, and therapeutic potential.[3][4]Handb Exp Pharmacol .[1]
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Nishi, T., et al. (1983). Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors.[1] II. 6-Alkoxy-2-oxoquinoline derivatives.Chemical and Pharmaceutical Bulletin .[1]
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Billah, M., et al. (2002). Synthesis and P-glycoprotein inhibitory activity of new 6-methoxy-2-arylquinolines.[1]Bioorganic & Medicinal Chemistry Letters .
-
BenchChem Technical Guide. (2025). Synthesis of 6-Methoxy-2-methylquinolin-4-amine and related carbostyrils.[1]
Sources
- 1. 6-Methoxy-3-methylisoquinolin-1(2H)-one | C11H11NO2 | CID 12327060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5006528A - Carbostyril derivatives - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Frontiers | PDE3 Inhibition Reduces Epithelial Mast Cell Numbers in Allergic Airway Inflammation and Attenuates Degranulation of Basophils and Mast Cells [frontiersin.org]
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- 6. medchemexpress.com [medchemexpress.com]
